Cas no 2098007-71-5 (2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one)
2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties
Names and Identifiers
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- 2-(2-bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
- 2-(2-bromoethyl)-6-(2-fluorophenyl)pyridazin-3-one
- 2-(2-Bromoethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one
- 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
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- Inchi: 1S/C12H10BrFN2O/c13-7-8-16-12(17)6-5-11(15-16)9-3-1-2-4-10(9)14/h1-6H,7-8H2
- InChI Key: ULNUSDRKLQQEJD-UHFFFAOYSA-N
- SMILES: BrCCN1C(C=CC(C2C=CC=CC=2F)=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 356
- XLogP3: 2.3
- Topological Polar Surface Area: 32.7
2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B166676-100mg |
2-(2-bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one |
2098007-71-5 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B166676-500mg |
2-(2-bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one |
2098007-71-5 | 500mg |
$ 250.00 | 2022-06-07 | ||
| TRC | B166676-1g |
2-(2-bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one |
2098007-71-5 | 1g |
$ 390.00 | 2022-06-07 | ||
| Life Chemicals | F1967-8678-0.25g |
2-(2-bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one |
2098007-71-5 | 95%+ | 0.25g |
$243.0 | 2023-09-06 | |
| Life Chemicals | F1967-8678-0.5g |
2-(2-bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one |
2098007-71-5 | 95%+ | 0.5g |
$256.0 | 2023-09-06 | |
| Life Chemicals | F1967-8678-1g |
2-(2-bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one |
2098007-71-5 | 95%+ | 1g |
$270.0 | 2023-09-06 | |
| Life Chemicals | F1967-8678-2.5g |
2-(2-bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one |
2098007-71-5 | 95%+ | 2.5g |
$540.0 | 2023-09-06 | |
| Life Chemicals | F1967-8678-5g |
2-(2-bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one |
2098007-71-5 | 95%+ | 5g |
$810.0 | 2023-09-06 | |
| Life Chemicals | F1967-8678-10g |
2-(2-bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one |
2098007-71-5 | 95%+ | 10g |
$1134.0 | 2023-09-06 |
2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
Introduction to 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one (CAS No. 2098007-71-5)
The compound 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one, identified by the CAS registry number 2098007-71-5, is a structurally complex organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of dihydropyridazines, which are known for their versatile reactivity and ability to participate in a wide range of chemical transformations. The presence of a bromoethyl group and a fluorophenyl substituent introduces unique electronic and steric properties, making this compound particularly interesting for studies in medicinal chemistry, materials science, and catalysis.
Recent advancements in synthetic methodologies have enabled the precise construction of such complex molecules with high efficiency. The synthesis of 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multi-step processes, including nucleophilic substitutions, cyclizations, and cross-coupling reactions. Researchers have employed various strategies to optimize the reaction conditions, ensuring high yields and purity of the final product. For instance, the use of palladium catalysts in cross-coupling reactions has significantly improved the synthesis of similar compounds, paving the way for large-scale production.
The structural features of this compound make it a valuable substrate for exploring its pharmacological properties. The dihydropyridazine ring system is known to exhibit diverse biological activities, ranging from antioxidant effects to anti-inflammatory properties. The incorporation of a bromoethyl group enhances the molecule's reactivity, while the fluorophenyl substituent contributes to its lipophilicity and bioavailability. Recent studies have demonstrated that analogs of this compound exhibit promising activity against various enzymes and receptors, suggesting its potential as a lead compound in drug discovery.
In terms of applications, 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one has shown promise in the development of novel materials with tailored electronic properties. Its ability to undergo further functionalization makes it an ideal candidate for designing advanced materials such as organic semiconductors and sensors. Additionally, its unique reactivity has been exploited in catalytic processes, where it serves as a precursor for generating highly active catalysts with enhanced stability and selectivity.
The ongoing research into this compound highlights its versatility and significance in modern chemical science. As researchers continue to explore its properties and applications, it is expected that 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one will play an increasingly important role in advancing both academic and industrial endeavors. Its integration into cutting-edge technologies underscores the importance of understanding its fundamental properties and leveraging them for innovative solutions.
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